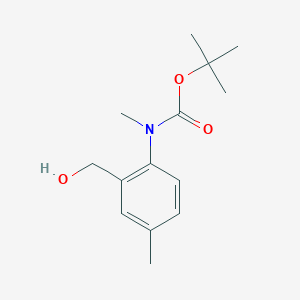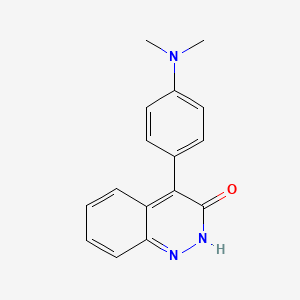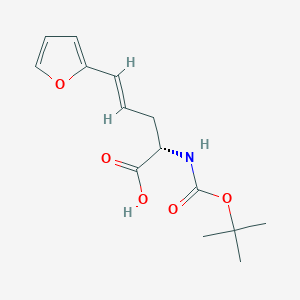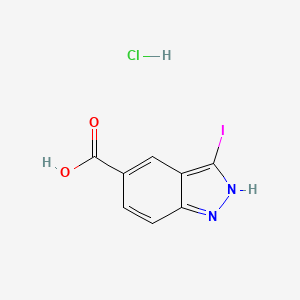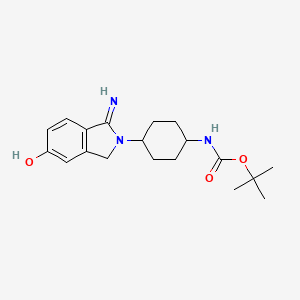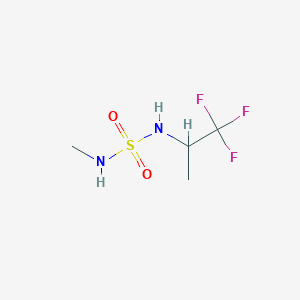
N-Methyl-1,1,1-trifluoro-2-propylsulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1,1,1-trifluoro-2-propylsulfamide is a chemical compound with the molecular formula C4H9F3N2O2S and a molecular weight of 206.19 g/mol It is characterized by the presence of a trifluoromethyl group, a methyl group, and a sulfamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1,1,1-trifluoro-2-propylsulfamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N-methylsulfamide with 1,1,1-trifluoro-2-propyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1,1,1-trifluoro-2-propylsulfamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfamides.
Scientific Research Applications
N-Methyl-1,1,1-trifluoro-2-propylsulfamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Mechanism of Action
The mechanism of action of N-Methyl-1,1,1-trifluoro-2-propylsulfamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The sulfamide group can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and function .
Comparison with Similar Compounds
Similar Compounds
- N-Methylsulfamide
- 1,1,1-Trifluoro-2-propylamine
- N-Methyl-1,1,1-trifluoro-2-propylamine
Uniqueness
N-Methyl-1,1,1-trifluoro-2-propylsulfamide is unique due to the presence of both a trifluoromethyl group and a sulfamide group. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The trifluoromethyl group enhances the compound’s lipophilicity, while the sulfamide group provides opportunities for hydrogen bonding and other interactions .
Properties
Molecular Formula |
C4H9F3N2O2S |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-(methylsulfamoyl)propan-2-amine |
InChI |
InChI=1S/C4H9F3N2O2S/c1-3(4(5,6)7)9-12(10,11)8-2/h3,8-9H,1-2H3 |
InChI Key |
YAOAOPPXYHQOTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)NS(=O)(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


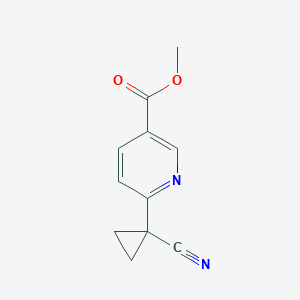
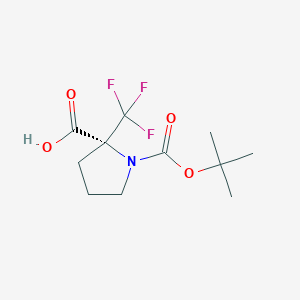

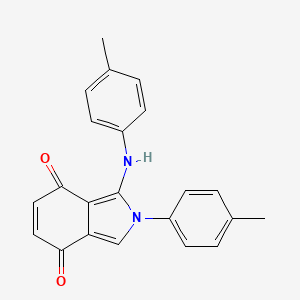
![2-Butyl-4-chloro-5-[(4-methoxyphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B13102335.png)
